

Check Availability & Pricing

# **CAL-130 Racemate supplier and purity**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CAL-130 Racemate |           |
| Cat. No.:            | B1600120         | Get Quote |

An In-Depth Technical Guide to **CAL-130 Racemate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **CAL-130 racemate**, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, focusing on its supply, purity, mechanism of action, and relevant experimental protocols.

### **Introduction to CAL-130**

CAL-130 is a dual inhibitor of the p110 $\delta$  and p110 $\gamma$  isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.[2][4] CAL-130's specificity for the  $\delta$  and  $\gamma$  isoforms, which are primarily expressed in hematopoietic cells, suggests its potential utility in treating hematological malignancies and inflammatory disorders.

# **CAL-130 Racemate: Supplier and Purity**

The availability of high-purity small molecules is crucial for reproducible and reliable research. CAL-130 is commercially available as a racemate from various suppliers.

Table 1: Commercial Suppliers of CAL-130 Racemate



| Supplier                | Product Name       | CAS Number  | Purity            |
|-------------------------|--------------------|-------------|-------------------|
| MedChemExpress<br>(MCE) | CAL-130 Racemate   | 474012-90-3 | High Purity[1][2] |
| 普飞生物 (Pufei Bio)        | CAL-130 (Racemate) | 474012-90-3 | >98%[5]           |

#### Purity Analysis:

The purity of chemical compounds like CAL-130 is typically determined using a combination of analytical techniques. While a specific Certificate of Analysis for a particular batch of **CAL-130** racemate is not publicly available, the standard methods for purity assessment are well-established.

- High-Performance Liquid Chromatography (HPLC): This is the most common method for
  determining the purity of a small molecule. The compound is passed through a column, and
  its elution profile is monitored. The area under the peak corresponding to the compound of
  interest, relative to the total area of all peaks, gives the percent purity. Diode-array detection
  (DAD) can be used to assess peak purity by comparing spectra across the peak.[6][7]
- Mass Spectrometry (MS): MS is used to confirm the identity of the compound by measuring
  its mass-to-charge ratio, which should correspond to the expected molecular weight of CAL130 (426.47 g/mol ).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H NMR and 13C NMR are used to elucidate the chemical structure of the compound and to identify any impurities.

A Certificate of Analysis for **CAL-130 racemate** would typically summarize the results from these analyses, providing a purity value (e.g., >98% by HPLC) and confirming the compound's identity.

## The PI3K/AKT/mTOR Signaling Pathway

CAL-130 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Understanding this pathway is essential for designing and interpreting experiments with CAL-130.



Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth, and inhibits apoptosis.[2][3][9]



Click to download full resolution via product page



The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of CAL-130.

# **Experimental Protocols**

To assess the efficacy and mechanism of action of CAL-130, various in vitro and cellular assays can be employed.

### In Vitro PI3K Kinase Assay

This assay directly measures the inhibitory activity of CAL-130 against purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ADP production.

Principle: The kinase reaction consumes ATP and produces ADP. The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

#### Methodology:

- Reagent Preparation:
  - Prepare a stock solution of CAL-130 in DMSO.
  - Perform serial dilutions of CAL-130 in an appropriate kinase assay buffer.
  - Reconstitute recombinant human PI3K enzymes (p110 $\delta$ /p85 $\alpha$  and p110 $\gamma$ /p85 $\alpha$ ) in kinase dilution buffer.
  - Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
  - Prepare an ATP solution.
- Assay Procedure:
  - Add the serially diluted CAL-130 or a vehicle control (DMSO) to the wells of a 384-well plate.
  - Add the diluted PI3K enzyme solution to each well.
  - Incubate at room temperature to allow for inhibitor binding.







- Initiate the kinase reaction by adding the ATP and PIP2 mixture.
- Incubate at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega).[5]
- Data Analysis:
  - The luminescent signal is proportional to the kinase activity.
  - Plot the percentage of inhibition against the logarithm of the CAL-130 concentration.
  - Determine the IC50 value, which is the concentration of CAL-130 required to inhibit 50% of the kinase activity. MedChemExpress reports IC50 values of 1.3 nM and 6.1 nM for p110δ and p110y, respectively.[1]





Click to download full resolution via product page

Workflow for an in vitro PI3K kinase assay.



### Western Blot Analysis of PI3K Pathway Inhibition

This cellular assay determines the effect of CAL-130 on the PI3K signaling pathway within cells by measuring the phosphorylation status of key downstream proteins.

Principle: The activation of the PI3K pathway leads to the phosphorylation of specific amino acid residues on downstream proteins like AKT. Western blotting with phospho-specific antibodies can detect these phosphorylation events, providing a measure of pathway activity. A decrease in the phosphorylation of these proteins upon treatment with CAL-130 indicates pathway inhibition.

### Methodology:

- Cell Culture and Treatment:
  - Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation or a hematopoietic cell line).
  - Treat the cells with various concentrations of CAL-130 or a vehicle control for a specified time.
  - If necessary, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) to observe a robust signal.
- Protein Extraction:
  - Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
  - Determine the protein concentration of the lysates using a method like the BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for a phosphorylated protein in the PI3K pathway (e.g., phospho-AKT Ser473, phospho-S6 ribosomal protein).
  - Also, probe separate membranes or strip and re-probe the same membrane with antibodies for the total protein (e.g., total AKT) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- · Detection and Analysis:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Quantify the band intensities using densitometry software.
  - Normalize the phospho-protein signal to the total protein signal and the loading control.
  - A dose-dependent decrease in the normalized phospho-protein signal in CAL-130-treated cells indicates inhibition of the PI3K pathway.

Table 2: Key Targets for Western Blot Analysis of PI3K Pathway Activation



| Target Protein       | Phosphorylation Site   | Role in Pathway                  |
|----------------------|------------------------|----------------------------------|
| AKT (PKB)            | Serine 473 (Ser473)    | Full activation[2]               |
| AKT (PKB)            | Threonine 308 (Thr308) | Partial activation[2]            |
| S6 Ribosomal Protein | Serine 235/236         | Downstream effector of mTORC1[2] |
| GSK-3β               | Serine 9               | Inhibition of GSK-3β activity[2] |

### Conclusion

**CAL-130 racemate** is a valuable research tool for investigating the role of the PI3K p110 $\delta$  and p110 $\gamma$  isoforms in health and disease. This guide provides essential information on its sourcing, purity considerations, and the fundamental experimental protocols required to study its activity. By employing these methodologies, researchers can effectively characterize the biochemical and cellular effects of CAL-130, contributing to the advancement of drug discovery in oncology and immunology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 4. PI3K and Cancer: Lessons, Challenges and Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]



- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- To cite this document: BenchChem. [CAL-130 Racemate supplier and purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600120#cal-130-racemate-supplier-and-purity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com